ethyl 2-[(N-adamantanylcarbamoyl)amino]acetate
Description
Properties
CAS No. |
33205-72-0 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 2-(1-adamantylcarbamoylamino)acetate |
InChI |
InChI=1S/C15H24N2O3/c1-2-20-13(18)9-16-14(19)17-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H2,16,17,19) |
InChI Key |
SPJFEYSTYQLXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(2-adamantylcarbamoylamino)acetate is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects against cancer cell lines and antibacterial properties.
Chemical Structure and Synthesis
Ethyl 2-(2-adamantylcarbamoylamino)acetate can be synthesized through a multi-step reaction involving adamantane derivatives and acetylation processes. The structural characteristics of this compound are crucial for its biological activity, as they influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that Ethyl 2-(2-adamantylcarbamoylamino)acetate exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the compound's effects on human cancer cell lines, the following IC50 values were reported:
| Cell Line | IC50 (µg/mL) | Control (Vinblastine) IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 13.5 | 2.34 |
| HEP-2 | 25.3 | 6.61 |
These results indicate that Ethyl 2-(2-adamantylcarbamoylamino)acetate possesses moderate to high cytotoxic activity, making it a candidate for further development in cancer therapy .
The mechanism by which Ethyl 2-(2-adamantylcarbamoylamino)acetate exerts its anticancer effects appears to involve the disruption of microtubule formation, leading to mitotic arrest in cancer cells. This is similar to other known microtubule-targeting agents, suggesting a potential pathway for drug resistance circumvention .
Antibacterial Activity
In addition to its anticancer properties, Ethyl 2-(2-adamantylcarbamoylamino)acetate has shown promising antibacterial activity.
Evaluation of Antibacterial Efficacy
The compound was tested against various bacterial strains, yielding the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 62.5 | 1.56 |
| Escherichia coli | 250 | 3.125 |
| Pseudomonas aeruginosa | 500 | Not reported |
These results indicate that while the compound exhibits antibacterial properties, it is less potent than standard antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant capacity of Ethyl 2-(2-adamantylcarbamoylamino)acetate was assessed using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity with an IC50 value of approximately 78.7 µg/mL, compared to ascorbic acid with an IC50 of 10.6 µg/mL .
Comparison with Similar Compounds
Ethyl 2-Phenylacetoacetate ()
Structure: Ethyl 2-phenylacetoacetate features a phenyl group and an acetoacetate ester. Unlike the adamantylcarbamoylamino group in the target compound, the phenyl group lacks nitrogen-based hydrogen-bonding capability. Properties:
- Lipophilicity : LogP ~2.1 (estimated), lower than adamantyl derivatives due to the absence of the adamantane’s hydrophobic cage .
- Applications : Primarily used as a precursor in synthesizing phenylacetone, a controlled substance precursor. The adamantyl analog’s rigidity may offer improved stability in biological matrices .
| Property | Ethyl 2-(2-Adamantylcarbamoylamino)Acetate | Ethyl 2-Phenylacetoacetate |
|---|---|---|
| Molecular Weight (g/mol) | ~349.4 (estimated) | 206.2 |
| LogP | ~3.8 (predicted) | ~2.1 |
| Key Functional Group | Adamantylcarbamoylamino | Phenylacetoacetyl |
Imidazole-Based Ethyl Acetates ()
Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Figure 1A in ) incorporate imidazole rings with aryl substituents.
Key Differences :
- Electronic Effects: The imidazole ring enables π-π stacking and metal coordination, absent in the adamantylcarbamoylamino group.
- Bioactivity : Imidazole derivatives often target enzymes (e.g., cytochrome P450), whereas adamantane derivatives are explored for antiviral or neuroprotective roles .
| Property | Ethyl 2-(2-Adamantylcarbamoylamino)Acetate | Ethyl 2-(2,5-Diphenylimidazol-4-yl)Acetate |
|---|---|---|
| Aromatic System | Non-aromatic adamantane | Aromatic imidazole |
| Hydrogen Bonding | Carbamoylamino (N-H donors) | Imidazole (N-H donors) |
| Bioactivity | Potential CNS penetration | Enzyme inhibition |
Ethyl 2-[(2-Ethoxy-2-Oxoethyl)Carbamoylamino]Acetate ()
Structure : This analog replaces the adamantyl group with a simpler ethoxycarbonylmethyl chain.
Impact of Substituents :
Methyl 2-[(Carbamoylamino)Imino]Acetonitrile ()
Crystallographic Data: The crystal structure (Monoclinic, P2₁/c, a = 7.5810 Å) reveals hydrogen-bonded dimers via N-H···O interactions. In contrast, the adamantyl group in the target compound likely disrupts such packing, leading to lower melting points or altered solubility .
Pharmacological and Industrial Relevance
- Adamantane Derivatives: Known for antiviral (e.g., rimantadine) and Parkinson’s disease applications. The target compound’s carbamoylamino-ester hybrid could enhance blood-brain barrier penetration .
- Safety Profile: Analogous carbamoylamino compounds () lack thorough toxicological data, necessitating caution in biomedical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-(2-adamantylcarbamoylamino)acetate, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typical for adamantane-containing esters. A common approach involves:
Adamantylamine activation : React 2-adamantylamine with a carbonylating agent (e.g., triphosgene) to form 2-adamantylcarbamoyl chloride .
Coupling reaction : Combine the activated carbamoyl chloride with ethyl glycinate under basic conditions (e.g., DIPEA in dry DCM) to form the urea linkage.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) .
Q. How can the structure of Ethyl 2-(2-adamantylcarbamoylamino)acetate be validated using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H NMR (CDCl₃) should show signals for adamantyl protons (δ 1.6–2.1 ppm), urea NH (δ 5.2 ppm, broad), and ester methylene (δ 4.1–4.3 ppm). C NMR confirms the carbonyl (C=O) at ~155–170 ppm .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 323.2 (calculated for C₁₅H₂₂N₂O₃).
Q. What functional groups in Ethyl 2-(2-adamantylcarbamoylamino)acetate influence its reactivity?
- Key Groups :
- Adamantyl urea : Stabilizes the molecule via rigid hydrophobic interactions.
- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions.
- Reactivity Tests :
- Hydrolyze the ester with NaOH (1M, reflux) to confirm conversion to carboxylic acid (monitor via IR loss of ester C=O at 1740 cm⁻¹) .
- Test urea stability via heating (80°C, 24h in DMSO); no decomposition should occur (HPLC retention time unchanged) .
Advanced Research Questions
Q. How can reaction yields be improved for sterically hindered adamantyl derivatives?
- Optimization Strategies :
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of the bulky adamantyl group.
- Catalysis : Employ coupling agents like HATU or EDCI to accelerate urea formation .
- Data-Driven Example :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| EDCI | DCM | 62 |
| HATU | DMF | 85 |
| None | THF | 28 |
Q. How to resolve contradictory data between spectroscopic and crystallographic analyses?
- Case Study : If NMR suggests a planar urea group but X-ray shows non-planarity:
DFT Calculations : Use Gaussian09 to model the urea conformation; compare with crystallographic torsion angles .
Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of NH signals at high temps) .
- Resolution : Non-planarity in crystals may arise from packing forces, while solution NMR reflects dynamic averaging.
Q. What computational methods predict the biological targets of adamantyl-containing compounds?
- Approach :
Molecular Docking : Use AutoDock Vina to screen against targets like neuraminidase (PDB: 3B7E), where adamantanes are known inhibitors .
Pharmacophore Modeling : Identify critical features (e.g., hydrophobic adamantyl, hydrogen-bonding urea) using Schrödinger’s Phase .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays (e.g., fluorescence-based neuraminidase inhibition) .
Q. How to design derivatives of Ethyl 2-(2-adamantylcarbamoylamino)acetate for enhanced bioactivity?
- Strategies :
- Ester Bioisosteres : Replace the ethyl ester with a methyloxadiazole to improve metabolic stability .
- Adamantyl Modifications : Introduce fluorine at the adamantyl C1 position to enhance membrane permeability (logP increase by ~0.5) .
- Synthetic Pathway :
Adamantylamine → Fluorination (Selectfluor®) → Coupling → Purification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
